10-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE
Description
Properties
IUPAC Name |
10-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-1-2-10-9(7-8)11-13-3-4-14(11)5-6-15-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWGGYOQEOZRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C3=NC=CN31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728937 | |
| Record name | 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-56-6 | |
| Record name | 10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromo-2-fluorobenzimidamide Hydrochloride
- Starting from 4-bromo-2-fluorobenzonitrile, treatment with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) yields the benzimidamide intermediate.
- Alternatively, 4-bromo-2-fluorobenzonitrile is converted to its imidate via reaction with hydrogen chloride in ethanol, followed by ammonia treatment to form the benzimidamide hydrochloride salt.
This intermediate is crucial for subsequent cyclization steps leading to the fused heterocycle.
Formation of the Imidazo[1,2-d]oxazepine Core
Cyclization via Alkylation and Base-Mediated Ring Closure
- The benzimidamide intermediate undergoes cyclization with appropriate alkylating agents such as 1,3-dioxolan-2-one, which introduces a 2-hydroxyethyl side chain.
- Subsequent intramolecular cyclization forms the 5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine ring system.
- Potassium hydrogen carbonate in a mixture of water and THF is used to promote cyclization.
This method is exemplified in the synthesis of 9-bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine, a closely related compound.
Alternative Synthetic Routes
Base-Mediated 7-exo-dig Cyclization
- A method involving 7-exo-dig cyclization of substrates containing alkynyl groups has been reported.
- Substrates are prepared by O-propargylation, Sonogashira cross-coupling, and condensation between aldehydes and o-phenylenediamine.
- The cyclization proceeds under basic conditions (e.g., NaH in DMF), yielding imidazole-fused benzoxazepines.
- Terminal alkyne substrates sometimes yield unexpected isomeric products due to intermolecular O-to-N propargyl transfer followed by cyclization and 1,3-hydrogen shifts.
This approach allows the synthesis of a series of imidazole-fused 1,4-benzoxazepines structurally related to the target compound.
Condensation and Cyclization Using o-Phenylenediamine
- Condensation of 2-(2-bromoethoxy)benzaldehydes with ethylenediamine or o-phenylenediamine in the presence of anhydrous potassium carbonate and acetonitrile at reflux leads to saturated oxazepine intermediates.
- Oxidation with potassium permanganate in DMF at room temperature converts these to unsaturated benzoxazepines.
- This method has been used to prepare various 5,6-dihydroimidazobenzoxazepines and 6,7-dihydrobenzo[f]benzimidazoloxazepines, including brominated derivatives.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
- The preparation of the benzimidamide intermediate is a critical step, with LiHMDS enabling efficient conversion of nitriles to amidines under mild conditions.
- Alkylation with cyclic carbonates (e.g., 1,3-dioxolan-2-one) introduces the necessary hydroxyethyl side chain that facilitates ring closure to form the oxazepine ring.
- Base-mediated cyclization mechanisms follow Baldwin’s rules, favoring 7-exo-dig cyclization pathways.
- The presence of substituents such as bromine influences regioselectivity and reactivity during cyclization steps.
- Unexpected isomeric products in terminal alkyne substrates highlight the complexity of the reaction pathway, involving intermolecular propargyl transfer and hydrogen shifts.
- Oxidation steps using potassium permanganate provide access to unsaturated analogs, expanding the structural diversity of benzoimidazo-oxazepines.
Chemical Reactions Analysis
Types of Reactions
10-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization and Ring-Opening Reactions: The compound can participate in cyclization reactions to form more complex structures or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as oxides or hydroxylated derivatives.
Reduction Products: Reduced forms of the compound, such as dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzimidazole compounds exhibit anticancer properties. The presence of the bromine atom in 10-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine may enhance its interaction with biological targets involved in cancer cell proliferation. A study demonstrated that similar compounds could inhibit tumor growth through apoptosis induction in cancer cells .
Antimicrobial Properties
Compounds with imidazole and oxazepine moieties have shown potential as antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. Preliminary studies suggest that this compound exhibits activity against various bacterial strains .
CNS Activity
The structural features of this compound suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter receptors could lead to developments in managing conditions like anxiety and depression. Research into similar compounds has shown promise in modulating serotonin and dopamine pathways .
Drug Development
The unique chemical structure of this compound positions it as a candidate for novel drug formulations. Its ability to cross the blood-brain barrier (BBB) makes it particularly interesting for central nervous system (CNS) drug development. Current studies are focused on optimizing its pharmacokinetic properties to enhance efficacy and reduce side effects .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of benzimidazole compounds and their anticancer activities. Among these, compounds similar to this compound showed significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Testing
In a comparative study published in Antibiotics, researchers tested several halogenated benzimidazole derivatives against common bacterial pathogens. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .
Mechanism of Action
The mechanism of action of 10-BROMO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes critical structural and physicochemical differences between 10-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine and its analogs:
Key Observations :
- Halogen Substitution : Iodine at C2 (e.g., 1282516-69-1) increases molecular weight significantly (~391 vs. ~281) and may improve binding affinity in kinase inhibitors . Fluorine at C9 (1451084-92-6) reduces molecular weight and enhances metabolic stability .
Biological Activity
Overview
10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fusion of imidazole and benzoxazepine rings, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₂H₈BrN₂O
- Molecular Weight : 327.11 g/mol
- CAS Number : 1282516-56-6
Synthesis
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Condensation of glyoxal with ammonia and formaldehyde.
- Bromination : Using bromine or N-bromosuccinimide (NBS) in acetonitrile.
- Cyclization : Reaction with ortho-substituted phenols under basic conditions to form the benzoxazepine ring.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression.
- Case Study Findings :
- A study demonstrated that synthesized benzoxazepine derivatives exhibited cytotoxicity against solid tumor cell lines with varying impacts on IL-6 and TNF-α release depending on the cancer type .
- Another investigation highlighted the anti-cancer properties of related compounds, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While some derivatives showed limited activity against bacterial pathogens, specific compounds demonstrated notable efficacy.
- Research Insights :
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways.
- Cytokine Modulation : It affects the release of key cytokines that play roles in inflammation and cancer progression.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine | Structure | Anticancer and antimicrobial activities |
| 10-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine | Structure | Similar pharmacological properties |
Q & A
What are the established synthetic methodologies for 10-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine, and how do reaction conditions influence yield and purity?
- (Basic) *
Synthesis typically employs palladium-catalyzed intramolecular C–H activation, achieving ~63% yield under optimized conditions (80°C, 12 hours in DMF with Pd(OAc)₂) . Alternative cyclocondensation routes involve halogenated benzaldehydes and 2-aminophenols, where bromine positioning is controlled via stoichiometry (e.g., 1:1.2 molar ratio) and thermal gradients (110°C, 8 hours in toluene) . Continuous-flow microreactors improve reproducibility for analogous imidazo-oxadiazoles, reducing side products with precise residence time control (2–5 minutes, 100°C) .
Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should be prioritized?
- (Basic) *
- ¹H NMR : Oxazepine ring protons appear as multiplets at δ 4.20–4.50 ppm, while imidazole NH shows a broad singlet at δ 10.2–10.8 ppm .
- IR : C–Br stretch (560–580 cm⁻¹) and oxazepine C–O–C asymmetric vibration (1240–1260 cm⁻¹) .
- HRMS (ESI+) : Molecular ion at m/z 320.9974 [M+H]⁺ (C₁₃H₁₀BrN₃O) with isotopic patterns confirming bromine .
How can researchers address discrepancies in reported biological activities across different assays?
- (Advanced) *
Contradictions often stem from assay variability (e.g., receptor subtypes, buffer conditions). Mitigation strategies:
- Standardization : Uniform Mg²⁺/EDTA concentrations in receptor-binding buffers .
- Orthogonal Validation : Surface plasmon resonance (SPR) for affinity measurements alongside radioligand displacement (e.g., [³H]flumazenil) .
- Meta-Analysis : Cross-reference data from structurally similar analogs (e.g., fluoro-substituted derivatives) to isolate substituent-specific effects .
What experimental approaches are optimal for studying GABA receptor interactions?
- (Advanced) *
- Radioligand Displacement : Cortical membrane assays using [³H]flumazenil (Kd = 1–5 nM) .
- Electrophysiology : Patch-clamp on recombinant α₁β₂γ₂ GABA_A receptors to quantify chloride current modulation .
- Computational Docking : AutoDock Vina with PDB: 6HUP to predict binding poses and guide mutagenesis studies .
How does bromine substitution at the 10-position alter electronic and steric properties compared to fluoro/iodo analogs?
- (Advanced) *
- Electronic Effects : Bromine’s higher electronegativity (χ = 2.96) lowers HOMO energy by ~0.3 eV (vs. F: χ = 3.98, σₚ = 0.06) .
- Steric Impact : Larger atomic radius reduces oxazepine ring flexibility (X-ray crystallography of analogs ), slowing receptor association kinetics .
What scalability challenges exist in transitioning from milligram to gram-scale synthesis?
- (Advanced) *
- Catalyst Efficiency : Reduce Pd loading to ≤2 mol% via ligand screening (e.g., XPhos increases turnover) .
- Purification : Replace column chromatography with pH-dependent crystallization (ethyl acetate/hexane, 1:3 v/v) .
- Flow Chemistry : Microreactors minimize exothermic side reactions (residence time <5 minutes) .
Which computational models predict metabolic stability and CYP interactions?
- (Advanced) *
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
